molecular formula C15H28ClNSSn B1589789 2-Chloro-5-(tributylstannyl)thiazole CAS No. 889672-73-5

2-Chloro-5-(tributylstannyl)thiazole

Cat. No. B1589789
CAS RN: 889672-73-5
M. Wt: 408.6 g/mol
InChI Key: ZXCCAZVZCUGOQU-UHFFFAOYSA-N
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Description

2-Chloro-5-(tributylstannyl)thiazole is a chemical compound with the molecular formula C15H28ClNSSn . It is used in the field of chemistry for various purposes .


Synthesis Analysis

The synthesis of thiazole derivatives, including this compound, involves several methods. One common method is the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, which gives 5-arylthiazoles in good yield . Another method involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN), providing thiazoles in very good yields under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular weight of this compound is 408.62 .


Chemical Reactions Analysis

This compound is used as a reagent for the arylation of thiazole by Stille cross-coupling .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.528 and a density of 1.236 g/mL at 25 °C . The boiling point of this compound is reported to be 190 °C at a pressure of 0.2 Torr .

Scientific Research Applications

Synthesis of Heteroaryl Compounds

2-Chloro-5-(tributylstannyl)thiazole is utilized in the synthesis of various heteroaryl compounds. This process often involves palladium-catalyzed cross-coupling reactions, which are effective for creating diverse chemical structures. For instance, a related compound, 2-Benzyloxymethyl-5-(tributylstannyl)tetrazole, has been used for the conversion of aryl- and heteroaryl-halides to heteroaryl-tetrazoles, demonstrating the versatility of these compounds in chemical synthesis (Bookser, 2000).

Anticancer Research

Thiazole derivatives, including those related to this compound, have shown potential in anticancer research. Various synthesized thiazole compounds have been evaluated for their efficacy against cancer cell lines, indicating their potential role in the development of new cancer treatments. For example, some novel thiazole-5-carboxamide derivatives have been synthesized and shown to exhibit anticancer activity (Gomha et al., 2017); (Cai et al., 2016).

Drug Design

Thiazole and its derivatives, including compounds related to this compound, are important in drug design due to their diverse pharmaceutical applications. They have been used in the development of drugs with anti-inflammatory, anticancer, antiviral, and antibacterial properties. The success of FDA-approved drugs containing thiazole moieties, like Dasatinib and Dabrafenib, highlights the significance of these compounds in medicinal chemistry (Zhang et al., 2020).

Agricultural Applications

Some thiazole compounds, related to this compound, have been investigated for their potential as agricultural chemicals. For instance, certain thiazole derivatives have been explored for their herbicidal and fungicidal activities, demonstrating their utility in the agricultural sector (Sacher et al., 1983).

Safety and Hazards

2-Chloro-5-(tributylstannyl)thiazole is classified as dangerous according to the Global Harmonized System (GHS). It is toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation. It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

It is known to be used as a reagent in the arylation of thiazole by stille cross-coupling .

Mode of Action

2-Chloro-5-(tributylstannyl)thiazole interacts with its targets through a process known as Stille cross-coupling . This is a powerful chemical reaction used for the formation of carbon-carbon bonds. It involves the coupling of an organotin compound (like this compound) with an organic halide or pseudohalide.

Biochemical Analysis

Biochemical Properties

2-Chloro-5-(tributylstannyl)thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can interact with thiol groups in proteins, leading to the formation of stable thioether bonds .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to altered cell proliferation and apoptosis . Furthermore, this compound can impact gene expression by binding to transcription factors or DNA, thereby influencing the transcriptional activity of specific genes . Its effects on cellular metabolism include the inhibition of key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For instance, this compound can inhibit enzymes by forming covalent bonds with their active sites, thereby blocking substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or directly binding to DNA .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with a storage temperature of 2-8°C . Over time, it may undergo degradation, leading to the formation of by-products that could affect its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has shown potential cytotoxic effects, including altered cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects observed in these studies include changes in enzyme activity, gene expression, and cellular metabolism . High doses of this compound have been associated with adverse effects such as organ toxicity, oxidative stress, and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have distinct biochemical properties . The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as tissue perfusion, binding affinity, and metabolic activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular metabolism . The subcellular localization of this compound can influence its biochemical activity and the nature of its interactions with biomolecules .

properties

IUPAC Name

tributyl-(2-chloro-1,3-thiazol-5-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3HClNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;1H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCCAZVZCUGOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28ClNSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470107
Record name 2-Chloro-5-(tributylstannyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

889672-73-5
Record name 2-Chloro-5-(tributylstannyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-(tributylstannyl)-1,3-thiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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